molecular formula C9H8N2O B12814813 1H-Indole-2-carbaldehyde oxime

1H-Indole-2-carbaldehyde oxime

Cat. No.: B12814813
M. Wt: 160.17 g/mol
InChI Key: HUCZEGXARCIQHC-UXBLZVDNSA-N
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Description

1H-Indole-2-carbaldehyde oxime is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-2-carbaldehyde oxime can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, followed by N-alkylation and oximation . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, oximes, and nitriles, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 1H-Indole-2-carbaldehyde oxime involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to cell growth, apoptosis, and metabolism . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-2-carbaldehyde oxime can be compared with other indole derivatives such as:

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NE)-N-(1H-indol-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6,11-12H/b10-6+

InChI Key

HUCZEGXARCIQHC-UXBLZVDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)/C=N/O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C=NO

Origin of Product

United States

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